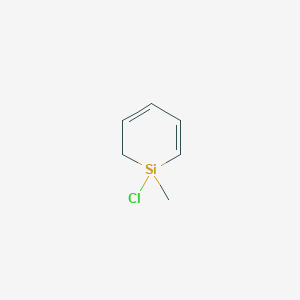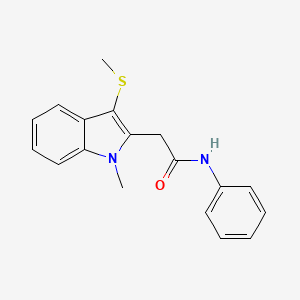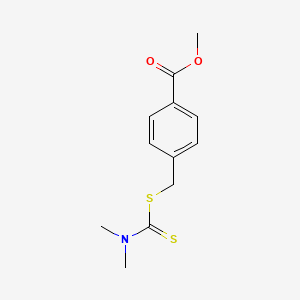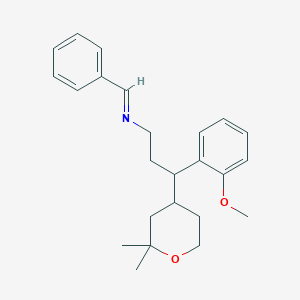
(4Z)-8-hydroxy-cyclooct-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-cyclooctene-1-one is an organic compound characterized by a cyclooctene ring with a hydroxyl group and a ketone group. This compound is notable for its unique structure, which combines the reactivity of both hydroxyl and ketone functional groups within a strained cyclooctene ring. Such structural features make it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-cyclooctene-1-one typically involves the hydroxylation of cyclooctene derivatives. One common method is the photoisomerization of trans-cyclooctene followed by selective hydroxylation. This process can be carried out using a low-cost flow photoreactor setup . Another approach involves the functional derivatization of cyclooctenes, where 5-hydroxycyclooct-1-ene is prepared and subsequently oxidized to form the desired compound .
Industrial Production Methods: Industrial production of 2-Hydroxy-5-cyclooctene-1-one may involve large-scale photoisomerization and hydroxylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of these methods makes them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-5-cyclooctene-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tungsten-based catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-keto-5-cyclooctene-1-one or 2-carboxy-5-cyclooctene-1-one.
Reduction: Formation of 2-hydroxy-5-cyclooctanol.
Substitution: Formation of various substituted cyclooctene derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-cyclooctene-1-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-cyclooctene-1-one involves its reactivity towards various chemical reagents. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the ketone group can undergo electrophilic addition and condensation reactions. The strained cyclooctene ring also contributes to the compound’s reactivity by providing a unique conformational environment for chemical transformations .
Comparación Con Compuestos Similares
Cyclooctene: A simpler cycloalkene with a similar ring structure but lacking the hydroxyl and ketone groups.
Cyclooctanol: Contains a hydroxyl group but lacks the ketone functionality.
Cyclooctanone: Contains a ketone group but lacks the hydroxyl functionality.
Uniqueness: 2-Hydroxy-5-cyclooctene-1-one is unique due to the presence of both hydroxyl and ketone groups within a strained cyclooctene ring. This combination of functional groups and ring strain enhances its reactivity and makes it a versatile compound for various chemical and industrial applications.
Propiedades
Número CAS |
57858-30-7 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
(4Z)-8-hydroxycyclooct-4-en-1-one |
InChI |
InChI=1S/C8H12O2/c9-7-5-3-1-2-4-6-8(7)10/h1-2,7,9H,3-6H2/b2-1- |
Clave InChI |
HSFVDEUFKLSKSB-UPHRSURJSA-N |
SMILES isomérico |
C/1CC(C(=O)CC/C=C1)O |
SMILES canónico |
C1CC(C(=O)CCC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14157375.png)
![2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B14157383.png)

![1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14157397.png)



![3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14157418.png)

![methyl [(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B14157425.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B14157427.png)

